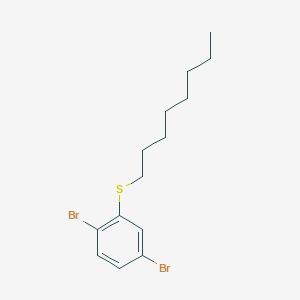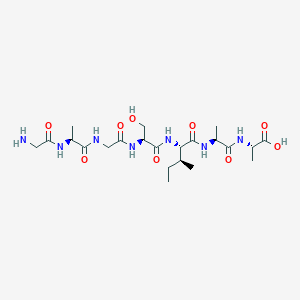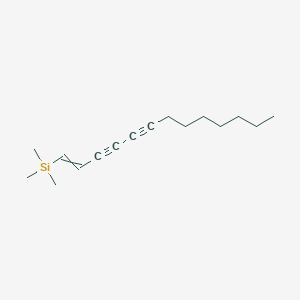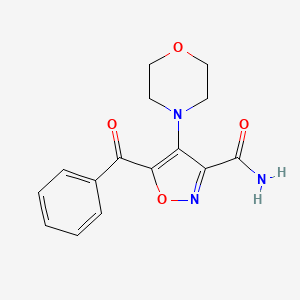
1,4-Dibromo-2-(octylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-(octylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and an octylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(octylsulfanyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and the introduction of the octylsulfanyl group. One common method involves the bromination of 1,4-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromobenzene is then subjected to a nucleophilic substitution reaction with octylthiol to introduce the octylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-(octylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium thiolate or potassium amide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
科学的研究の応用
1,4-Dibromo-2-(octylsulfanyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as liquid crystals and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 1,4-dibromo-2-(octylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the octylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.
類似化合物との比較
1,4-Dibromo-2-(octylsulfanyl)benzene can be compared with other similar compounds such as:
1,4-Dibromobenzene: Lacks the octylsulfanyl group, making it less versatile in certain applications.
1,4-Dibromo-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of an octylsulfanyl group, resulting in different chemical properties and reactivity.
1,4-Dibromo-2-(phenylsulfanyl)benzene:
特性
CAS番号 |
879405-39-7 |
|---|---|
分子式 |
C14H20Br2S |
分子量 |
380.2 g/mol |
IUPAC名 |
1,4-dibromo-2-octylsulfanylbenzene |
InChI |
InChI=1S/C14H20Br2S/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11H,2-7,10H2,1H3 |
InChIキー |
ARJONLTXVKWJQN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1=C(C=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
